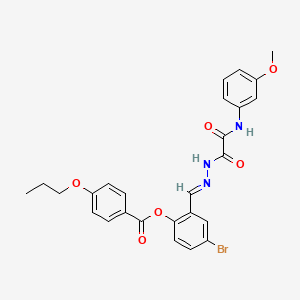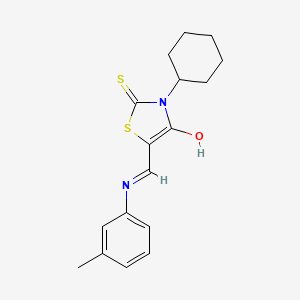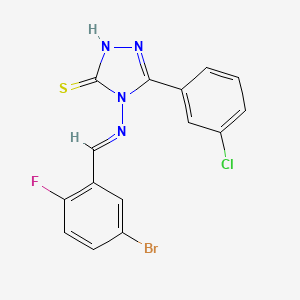
4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-5-(3-phenoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-5-(3-phenoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential applications in various scientific fields This compound features a pyrrole core substituted with multiple functional groups, including benzyloxy, methylbenzoyl, hydroxy, phenoxyphenyl, and pyridinylmethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-5-(3-phenoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one likely involves multiple steps, including the formation of the pyrrole ring and subsequent functionalization. Typical synthetic routes may include:
Formation of the Pyrrole Core: This can be achieved through a Paal-Knorr synthesis or other pyrrole-forming reactions.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling Up Reactions: Ensuring that the reactions can be performed on a larger scale without significant loss of yield or purity.
Purification Techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-5-(3-phenoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.
Wissenschaftliche Forschungsanwendungen
4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-5-(3-phenoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications, depending on its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-5-(3-phenoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one would depend on its specific interactions with molecular targets. This may involve:
Binding to Enzymes or Receptors: Modulating their activity.
Interacting with Cellular Pathways: Affecting signal transduction or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds may include other pyrrole derivatives with similar functional groups. Examples could be:
- 4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-5-(3-phenoxyphenyl)-1H-pyrrole
- 4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-5-(3-phenoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one derivatives
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
487026-45-9 |
|---|---|
Molekularformel |
C37H30N2O5 |
Molekulargewicht |
582.6 g/mol |
IUPAC-Name |
(4E)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-5-(3-phenoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C37H30N2O5/c1-25-20-30(43-24-26-10-4-2-5-11-26)17-18-32(25)35(40)33-34(39(37(42)36(33)41)23-27-12-9-19-38-22-27)28-13-8-16-31(21-28)44-29-14-6-3-7-15-29/h2-22,34,40H,23-24H2,1H3/b35-33+ |
InChI-Schlüssel |
RGNXJKWPSKQRDJ-LAPDZXRHSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CC4=CN=CC=C4)C5=CC(=CC=C5)OC6=CC=CC=C6)/O |
Kanonische SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CC4=CN=CC=C4)C5=CC(=CC=C5)OC6=CC=CC=C6)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5Z)-3-sec-butyl-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12033617.png)
![N-(2-bromo-4-methylphenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12033618.png)


![5-(4-tert-butylphenyl)-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12033631.png)
![3-[5-[(2,6-Difluorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-YL]pyridine](/img/structure/B12033641.png)

![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B12033661.png)


![6-[(5Z)-4-oxo-5-(2-oxo-1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12033676.png)
![N-(3,4-Dimethoxybenzyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide](/img/structure/B12033689.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B12033696.png)
